REACTION_CXSMILES
|
C[O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:13](=[O:16])[CH2:14][CH3:15])[CH:9]=2)[CH:4]=1.Br>C(O)(=O)C>[C:13]([C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[CH:4]=[C:3]([OH:2])[CH:12]=[CH:11]2)(=[O:16])[CH2:14][CH3:15]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=CC=C(C=C2C=C1)C(CC)=O
|
Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
ice
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
WAIT
|
Details
|
the formed tars are left in the reaction flask
|
Type
|
CUSTOM
|
Details
|
A suspension is obtained which
|
Type
|
FILTRATION
|
Details
|
is filtered on a Buchner
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
The solid material is washed with 100 ml of water, 50 ml of saturated aqueous solution of NaHCO3
|
Type
|
CUSTOM
|
Details
|
After drying in air and in an oven at 60° C. for 10 hours
|
Duration
|
10 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)C=1C=C2C=CC(=CC2=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |